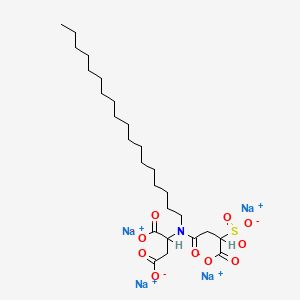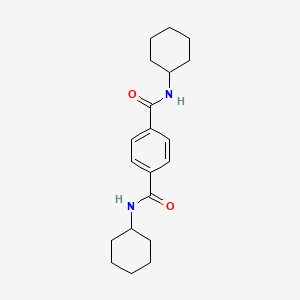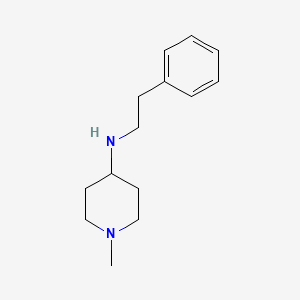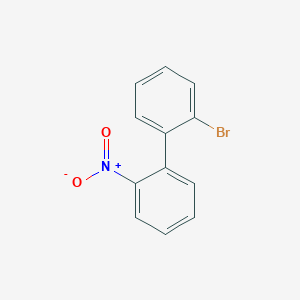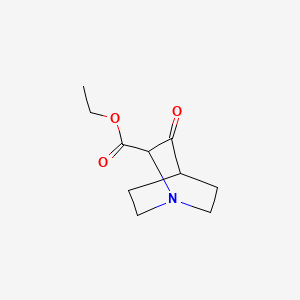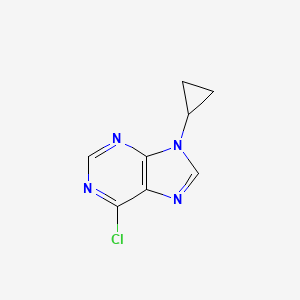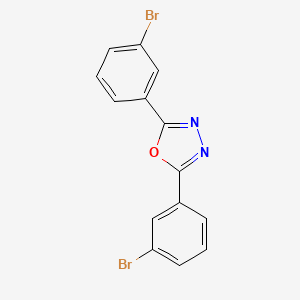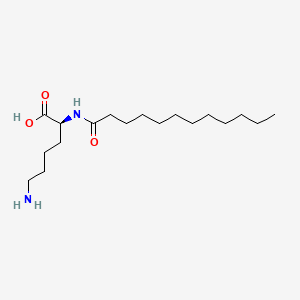
N-Lauroyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Lauroyl-L-lysine is an amino acid derivative formed by the acylation of L-lysine with lauric acid. This compound is known for its unique properties, including its ability to act as a surfactant and its use in various industrial and cosmetic applications. It is characterized by its molecular formula C18H36N2O3 and is often used for its biocompatibility and biodegradability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Lauroyl-L-lysine typically involves the following steps:
Preparation of Lysine Laurate: Mix methanol, lauric acid, and a concentrated solution of L-lysine. Heat the mixture to reflux, then cool, filter, and dry to obtain lysine laurate.
Preparation of Lauroyl Lysine Crude Product: Mix lysine laurate with trimethylbenzene and heat to reflux. After the reaction, cool the mixture, add absolute methanol, stir, filter, and dry to obtain the crude product.
Industrial Production Methods: Industrial production methods often involve similar steps but are scaled up to achieve higher yields and purity. The use of biocatalysts, such as aminoacylases from specific bacterial strains, has also been explored to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Lauroyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into lauric acid and L-lysine in the presence of water.
Esterification: Formation of esters when reacted with alcohols.
Amidation: Formation of amides when reacted with amines.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Esterification: Requires an alcohol and an acid catalyst.
Amidation: Involves the use of amines and often requires a dehydrating agent.
Major Products:
Hydrolysis: Lauric acid and L-lysine.
Esterification: Various esters depending on the alcohol used.
Amidation: Corresponding amides based on the amine used.
Scientific Research Applications
N-Lauroyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Utilized in cosmetics for its skin-conditioning properties and in food products as an emulsifier
Mechanism of Action
N-Lauroyl-L-lysine acts primarily by reducing the surface tension between different substances, facilitating the formation of stable emulsions. At the molecular level, it interacts with interfaces between different phases, such as oil and water, to enhance mixing and stability . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
- N-Lauroyl-L-alanine
- N-Lauroyl-L-leucine
- N-Lauroyl-L-phenylalanine
Comparison: N-Lauroyl-L-lysine is unique due to its specific amino acid backbone, which imparts distinct properties such as enhanced biocompatibility and biodegradability. Compared to other N-lauroyl amino acids, this compound exhibits superior emulsifying and skin-conditioning properties, making it particularly valuable in cosmetic and pharmaceutical applications .
Properties
CAS No. |
59409-41-5 |
|---|---|
Molecular Formula |
C18H36N2O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
6-amino-2-(dodecanoylamino)hexanoic acid |
InChI |
InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
PDQICKRFOKDJCH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |
| 59409-41-5 | |
sequence |
K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






